molecular formula C19H19N3O B1394601 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile CAS No. 1272756-65-6

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile

Cat. No. B1394601
M. Wt: 305.4 g/mol
InChI Key: WQKNBMIUPYNYPW-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperazin-1-yl)acetic acid” is a compound with the molecular weight of 234.3 . Another related compound is “2-(4-Benzylpiperazin-1-yl)acetohydrazid” with a molecular formula of C13H20N4O and an average mass of 248.324 Da .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .


Chemical Reactions Analysis

The synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one involved reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” include a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds similar to “2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile”, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized and tested for antimicrobial activity .
  • Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results : The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results : The newly synthesized compounds were evaluated for their antifungal activity .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Compounds like “2-(4-Benzylpiperazin-1-yl)ethan-1-amine” are often used as intermediates in the synthesis of other complex organic compounds .
  • Methods of Application : These compounds can be synthesized and then further reacted with other reagents to form more complex structures .
  • Results : The specific results or outcomes obtained would depend on the particular reactions being carried out .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Piperazines, a class of compounds to which “2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile” belongs, have been shown to inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
  • Methods of Application : These compounds can be synthesized and then tested in vitro (in a lab) and in vivo (in a living organism) for their anticancer activity .
  • Results : The specific results or outcomes obtained would depend on the particular type of cancer being targeted .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and tested for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results : The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Antipsychotic Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents .
  • Methods of Application : These compounds can be synthesized and then tested in vitro (in a lab) and in vivo (in a living organism) for their antipsychotic activity .
  • Results : The specific results or outcomes obtained would depend on the particular type of psychosis being targeted .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKNBMIUPYNYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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